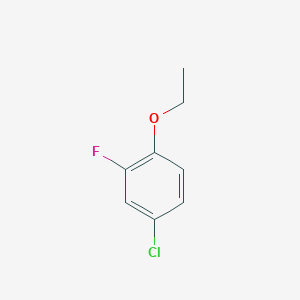

4-Chloro-2-fluorophenetole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-ethoxy-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEYQGKTRZGNML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378656 | |

| Record name | 4-Chloro-2-fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-40-3 | |

| Record name | 4-Chloro-1-ethoxy-2-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 2 Fluorophenetole and Analogues

Strategic Approaches to Aryl Ether Bond Formation

The construction of the ether linkage in 4-Chloro-2-fluorophenetole is a critical step, which can be approached from different precursor molecules. The Williamson ether synthesis and its variations remain a cornerstone for this transformation.

Etherification from Precursor Halogenated Phenols

A primary and direct route to this compound involves the etherification of 4-chloro-2-fluorophenol (B1580588). This reaction, a classic Williamson ether synthesis, typically proceeds by deprotonating the phenol (B47542) to form a more nucleophilic phenoxide ion, which then reacts with an ethylating agent. wikipedia.orgmasterorganicchemistry.combyjus.com

Commonly, a base such as sodium hydroxide (B78521) or potassium carbonate is used to deprotonate the 4-chloro-2-fluorophenol in a suitable solvent like acetone, acetonitrile, or N,N-dimethylformamide. byjus.comjk-sci.com The resulting phenoxide is then treated with an ethylating agent, such as diethyl sulfate (B86663) or ethyl bromide, to yield this compound. wikipedia.org The reaction is an S_N2 process, and thus, primary alkyl halides are preferred to minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.comgoogleapis.com

Table 1: Williamson Ether Synthesis of Halogenated Phenetole (B1680304) Analogues

| Precursor Phenol | Base | Ethylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-chloro-2-fluorophenol | K₂CO₃ | Diethyl Sulfate | Acetone | Reflux | High | jk-sci.com (analogy) |

| 2-naphthol | NaOH | 1-bromobutane | Ethanol | Reflux | - | researchgate.net |

| 4-methylphenol | NaOH | Chloroacetic acid | Water | 90-100 | - | google.com |

Note: Specific yield for this compound via this method is not publicly documented but is expected to be high based on analogous reactions.

Synthesis via Halogenated Nitrobenzene (B124822) Intermediates

An alternative and often necessary synthetic route begins with a halogenated nitrobenzene precursor, specifically 4-chloro-2-fluoronitrobenzene (B1582716). This intermediate must first be converted to the corresponding phenol before etherification. This multi-step process involves:

Reduction of the Nitro Group: The nitro group of 4-chloro-2-fluoronitrobenzene is reduced to an amino group to form 4-chloro-2-fluoroaniline (B1294793). nbinno.com Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), or chemical reduction with reagents such as iron powder or tin(II) chloride in an acidic medium. nbinno.comchemicalbook.com

Diazotization of the Aniline (B41778): The resulting 4-chloro-2-fluoroaniline is then converted into a diazonium salt. googleapis.comgoogle.com This is typically achieved by treating the aniline with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid or sulfuric acid at low temperatures (0-10 °C). google.com

Hydrolysis of the Diazonium Salt: The diazonium salt is subsequently hydrolyzed to the corresponding phenol, 4-chloro-2-fluorophenol. This is often accomplished by heating the aqueous solution of the diazonium salt. google.comguidechem.com The use of a dilute sulfuric acid solution at elevated temperatures can facilitate this hydrolysis, with the product phenol often being removed by steam distillation to prevent side reactions. google.comepo.org

Etherification: The newly formed 4-chloro-2-fluorophenol is then etherified as described in section 2.1.1 to yield the final product, this compound.

Regioselective Functionalization Techniques

The precise placement of substituents on the aromatic ring is crucial for the synthesis of specific isomers like this compound and for the preparation of its functionalized analogues.

Directed Aromatic Substitution Reactions

Electrophilic aromatic substitution on a pre-existing phenetole ring allows for the introduction of additional functional groups. The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the ring. In this compound, the ethoxy group (-OEt) is a powerful activating group and is ortho, para-directing. The fluorine and chlorine atoms are deactivating groups but are also ortho, para-directing. byjus.commlsu.ac.in

The combined directing effects would generally favor substitution at the positions ortho and para to the strongly activating ethoxy group. However, steric hindrance from the adjacent fluorine atom would likely influence the regioselectivity. The hydroxyl group in phenols is a very strong activator, often leading to polysubstitution, an effect that is somewhat moderated in the corresponding ether. libretexts.org

Directed ortho-metalation (DoM) is a powerful technique for achieving high regioselectivity. sigmaaldrich.comdoubtnut.comgoogle.com In this method, a directing metalation group (DMG) on the aromatic ring directs an organolithium reagent to deprotonate the adjacent ortho position. The ethoxy group in phenetole can act as a DMG, facilitating lithiation at the ortho position, which can then be quenched with an electrophile to introduce a new substituent with high precision.

Halogen Exchange and Fluorination Strategies

Halogen exchange (Halex) reactions are a key strategy for introducing fluorine atoms into aromatic rings and are particularly relevant for synthesizing the 4-chloro-2-fluoronitrobenzene precursor. frontiersin.orgnih.gov For instance, 2,4-dichloronitrobenzene (B57281) can undergo a nucleophilic aromatic substitution reaction with a fluoride (B91410) source, such as potassium fluoride (KF), in a high-boiling aprotic solvent to produce a mixture of 2-chloro-4-fluoronitrobenzene (B1585834) and 4-chloro-2-fluoronitrobenzene. googleapis.com

Another approach involves a Schiemann-type reaction, where an amino group is converted to a fluorine atom via a diazonium salt. For example, 5-chloro-2-nitroaniline (B48662) can be diazotized and then treated with hexafluorophosphoric acid (HPF₆) followed by thermal decomposition to yield 4-chloro-2-fluoronitrobenzene.

For alkyl halides, the Finkelstein reaction allows for the exchange of one halogen for another, for example, converting a chloroalkane to an iodoalkane using sodium iodide in acetone. organicmystery.com A similar principle applies in the Swarts reaction, where fluoroalkanes are prepared by heating other haloalkanes with inorganic fluorides. organicmystery.com While these are typically applied to alkyl halides, metal-catalyzed versions have been developed for aryl halides. frontiersin.orgnih.gov

Emerging Catalytic Systems in Phenetole Synthesis

Modern synthetic chemistry is increasingly focused on the development of efficient and environmentally benign catalytic systems for reactions such as etherification. For the synthesis of phenetoles and their analogues, several promising catalytic approaches are emerging.

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of C-O bonds in aryl ethers. google.comgoogle.com These methods allow for the coupling of aryl halides or triflates with alcohols, including phenols, under relatively mild conditions. google.comacs.org The use of specific phosphine (B1218219) ligands is often crucial for the success of these reactions, enabling the coupling of a wide range of substrates with high yields. researchgate.netgoogle.comfrontiersin.org

Table 2: Palladium-Catalyzed Aryl Ether Synthesis

| Aryl Halide | Alcohol/Phenol | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Bromides | Primary/Secondary Amines | Pd catalyst, supporting ligands | Na(OtBu) | - | - | Good | google.com |

| 4-bromobenzonitrile | t-butanol | Pd(OAc)₂, Tol-BINAP | Na(OtBu) | - | - | High | google.com |

| (Het)ArX | KOH | tBuBrettPhos (L5), Pd precatalyst | KOH | 1,4-dioxane/H₂O | 80-100 | High | acs.org |

Iron-catalyzed etherification has also been reported as a more economical and environmentally friendly alternative to palladium-based systems. These catalysts can promote the reaction between alcohols and aryl halides to form ethers.

Furthermore, solid-supported catalysts and phase-transfer catalysis are being explored to simplify product purification and catalyst recycling, making the industrial-scale synthesis of compounds like this compound more efficient and sustainable. jk-sci.com

Cross-Coupling Methodologies for Carbon-Oxygen Linkages

The formation of the carbon-oxygen (C-O) ether linkage is a cornerstone of synthetic organic chemistry, and several cross-coupling methodologies have been developed to construct this bond, particularly for the synthesis of aryl ethers like this compound and its analogues. These methods offer powerful alternatives to traditional nucleophilic aromatic substitution or Williamson ether synthesis, especially when dealing with less reactive aryl halides. The two most prominent copper- and palladium-catalyzed systems are the Ullmann condensation and the Buchwald-Hartwig ether synthesis.

The Ullmann condensation , first reported by Fritz Ullmann, is a classical copper-promoted reaction that couples an aryl halide with an alcohol or phenol to form an aryl ether. wikipedia.org Traditionally, these reactions were fraught with challenges, requiring harsh conditions such as high temperatures (often exceeding 210°C), stoichiometric amounts of copper powder, and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org The aryl halide typically required activation by electron-withdrawing groups to proceed efficiently. wikipedia.org

Modern advancements have significantly improved the Ullmann-type C-O coupling. The introduction of soluble copper(I) salts (e.g., CuI) and the use of ligands such as diamines, phenanthroline, and N,N-dimethylglycine have enabled these reactions to proceed under much milder conditions. wikidoc.orgorganic-chemistry.org For instance, the use of N,N-dimethylglycine as a ligand allows the copper-catalyzed coupling of aryl iodides and bromides with phenols to occur at temperatures as low as 90°C, broadening the substrate scope to include both electron-rich and electron-deficient aryl halides. organic-chemistry.org The mechanism is believed to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

The Buchwald-Hartwig amination , primarily known for C-N bond formation, has been successfully adapted for the synthesis of aryl ethers (C-O coupling). wikipedia.orgorganic-chemistry.org This palladium-catalyzed methodology has become a powerful alternative to the Ullmann reaction. organic-chemistry.org The development of sophisticated, sterically hindered phosphine ligands (e.g., SPhos, XPhos) has been crucial to the success and broad applicability of Buchwald-Hartwig ether synthesis. These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. A key advantage of the Buchwald-Hartwig approach is its generally milder reaction conditions and broader functional group tolerance compared to traditional Ullmann conditions. wikipedia.org The scope of the reaction has been expanded to include aryl chlorides and triflates, which are often less reactive in other coupling systems. wikipedia.org

Table 1: Comparison of Major Cross-Coupling Methodologies for C-O Bond Formation

| Feature | Ullmann Condensation | Buchwald-Hartwig Ether Synthesis |

|---|---|---|

| Catalyst | Copper (Cu) metal or salts (e.g., CuI, CuO) wikipedia.orgmdpi.com | Palladium (Pd) complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) organic-chemistry.orgorganic-chemistry.org |

| Ligands | Diamines, Phenanthroline, N,N-dimethylglycine organic-chemistry.org | Bulky phosphines (e.g., SPhos, XPhos, BINAP) wikipedia.orgincatt.nl |

| Typical Halides | Aryl Iodides > Aryl Bromides >> Aryl Chlorides organic-chemistry.orgmdpi.com | Aryl Triflates, Iodides, Bromides, Chlorides wikipedia.org |

| Reaction Conditions | Traditionally harsh (high temp > 200°C); modern methods are milder (90-120°C) wikipedia.orgorganic-chemistry.org | Generally mild (Room temperature to ~110°C) wikipedia.org |

| Base | Strong bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) mdpi.comincatt.nl | Variety of bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) incatt.nl |

| Advantages | Lower cost of catalyst, effective for specific substrates. mdpi.com | Broad substrate scope, high functional group tolerance, milder conditions. wikipedia.orgorganic-chemistry.org |

Sustainable Synthesis and Green Chemistry Principles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals, including halogenated phenetoles. The focus is on developing methodologies that are more environmentally benign, safer, and more resource-efficient. Key areas of improvement include the use of alternative energy sources, employment of less toxic and more abundant catalysts, and the design of reactions that proceed under milder conditions.

One significant advancement is the use of microwave irradiation as an alternative to conventional heating. Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, leading to substantial energy savings. acs.org For instance, catalyst-free coupling of phenols to electron-deficient aryl halides has been achieved in minutes under microwave irradiation in DMSO, showcasing an eco-friendly approach to diaryl ethers. organic-chemistry.org

The choice of catalyst is another critical aspect of green synthesis. While palladium is highly effective, it is also a precious, low-abundance, and costly metal. Consequently, there is growing interest in using catalysts based on more earth-abundant and less toxic metals like copper and iron. mdpi.comnih.gov Research into copper-catalyzed Ullmann reactions has led to the development of nanocrystalline copper oxide (CuO-NPs) and other heterogeneous copper catalysts. mdpi.com These catalysts can often be recovered and reused, reducing waste and cost. Similarly, iron-catalyzed cross-coupling reactions are emerging as a cost-effective and non-toxic alternative for certain C-C bond formations, with potential applications in C-O couplings. nih.gov

Furthermore, the development of reactions that proceed under milder conditions contributes significantly to sustainability. Modern ligand-assisted Ullmann and Buchwald-Hartwig reactions that can be run at lower temperatures reduce energy consumption and minimize the formation of byproducts that can result from high-temperature processes. organic-chemistry.org The ability to use more benign solvents or even conduct reactions in aqueous media or without a solvent (neat conditions) further enhances the green credentials of a synthetic route. chemicalbook.com

Table 2: Overview of Green Chemistry Approaches in Phenetole Synthesis

| Principle | Application in Synthesis | Research Finding/Example |

|---|---|---|

| Alternative Energy Sources | Microwave-assisted reactions | Reduces reaction times for ether synthesis from hours to minutes, lowering energy consumption. organic-chemistry.orgacs.org |

| Safer/Abundant Catalysts | Use of Copper or Iron instead of Palladium | Copper nanoparticles (CuNPs) and nanocrystalline CuO have been shown to effectively catalyze Ullmann C-O couplings. mdpi.com |

| Milder Reaction Conditions | Ligand-assisted catalysis | N,N-dimethylglycine promoted Ullmann reactions proceed at 90°C, a significant reduction from traditional protocols. organic-chemistry.org |

| Atom Economy | Catalyst-free reactions | Direct SNAr coupling of phenols to activated aryl halides in refluxing DMSO avoids metal catalysts and ligands. organic-chemistry.org |

| Safer Solvents | Use of less hazardous or no solvent | Solvent-free hydrogenation of halogenated nitroaromatics to anilines (a related process) has been demonstrated. chemicalbook.com |

Purification and Isolation Techniques for Halogenated Phenetole Products

Following the synthesis of this compound or similar halogenated compounds, a robust purification and isolation strategy is essential to obtain the product with the required purity for subsequent applications. The workup and purification procedure typically involves a series of extraction and chromatography steps designed to remove unreacted starting materials, catalysts, ligands, and inorganic salts.

The initial step after the reaction is complete is typically to quench the reaction mixture . This is often done by adding an aqueous solution, such as saturated aqueous ammonium (B1175870) chloride, to deactivate any remaining reactive species. nih.gov Following quenching, a standard liquid-liquid extraction is performed. The reaction mixture is diluted with an organic solvent that is immiscible with water, such as ethyl acetate, diethyl ether, or dichloromethane. nih.gov This organic phase dissolves the desired product and other organic-soluble components, separating them from water-soluble inorganic salts (e.g., from the base used in the reaction).

The organic extract is then washed sequentially with water and a saturated brine solution. nih.gov The brine wash helps to remove residual water from the organic layer, aiding in the drying process. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

For final purification, column chromatography is the most common and effective technique. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A mobile phase, typically a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate), is then passed through the column. The components of the crude mixture separate based on their differing polarities and affinities for the stationary phase. The fractions containing the pure product are collected, combined, and the solvent is evaporated to yield the final, purified halogenated phenetole. The purity of the final product is typically confirmed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. acs.org

Table 3: General Workflow for Purification and Isolation

| Step | Procedure | Purpose |

|---|---|---|

| 1. Quenching | Addition of an aqueous solution (e.g., sat. aq. NH₄Cl). nih.gov | To stop the reaction and neutralize reactive reagents. |

| 2. Extraction | Partitioning the mixture between water and an immiscible organic solvent (e.g., ethyl acetate). nih.gov | To separate the organic product from inorganic salts and water-soluble impurities. |

| 3. Washing | Washing the organic layer with water and then brine. nih.gov | To remove residual water-soluble impurities and facilitate drying. |

| 4. Drying & Concentration | Treating the organic layer with an anhydrous salt (e.g., MgSO₄) followed by solvent removal. | To remove all traces of water and concentrate the crude product. |

| 5. Chromatography | Passing the crude product through a silica gel column with an appropriate eluent system. | To separate the target compound from unreacted starting materials and other organic byproducts based on polarity. |

| 6. Analysis | Characterization of the final product. acs.org | To confirm the identity and purity of the isolated compound (e.g., via NMR, GC-MS). |

Spectroscopic and Computational Elucidation of 4 Chloro 2 Fluorophenetole S Structure and Dynamics

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy provides empirical data essential for confirming the molecular structure of 4-Chloro-2-fluorophenetole, distinguishing it from isomers, and understanding its fundamental properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in a molecule. For this compound, ¹H NMR and ¹³C NMR, along with 2D techniques, would provide unambiguous evidence for the substitution pattern on the aromatic ring and the structure of the ethoxy group.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group protons. The aromatic region would display a complex splitting pattern due to spin-spin coupling between the three adjacent ring protons and additional coupling to the ¹⁹F nucleus. The ethoxy group would present a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling with each other.

Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | Aromatic H-3 | 6.9 - 7.1 | dd | J(H-H), J(H-F) |

| ¹H | Aromatic H-5 | 7.1 - 7.3 | dd | J(H-H), J(H-F) |

| ¹H | Aromatic H-6 | 6.8 - 7.0 | t | J(H-H) |

| ¹H | -OCH₂CH₃ | 4.0 - 4.2 | q | J(H-H) ≈ 7 |

| ¹H | -OCH₂CH₃ | 1.3 - 1.5 | t | J(H-H) ≈ 7 |

| ¹³C | C-1 (-OEt) | 148 - 152 | d | J(C-F) |

| ¹³C | C-2 (-F) | 152 - 156 | d | J(C-F) |

| ¹³C | C-3 | 115 - 118 | d | J(C-F) |

| ¹³C | C-4 (-Cl) | 124 - 128 | s | - |

| ¹³C | C-5 | 128 - 131 | d | J(C-F) |

| ¹³C | C-6 | 118 - 121 | s | - |

| ¹³C | -OCH₂CH₃ | 64 - 66 | s | - |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecule. The vibrational modes are sensitive to the mass of the atoms and the strength of the chemical bonds. For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive; however, for a molecule like this compound (Cₛ symmetry), many vibrations are active in both. youtube.comcolab.ws

The spectrum of this compound would be characterized by:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the ethoxy group are found just below 3000 cm⁻¹.

C-O-C stretching: The asymmetric and symmetric stretches of the ether linkage are strong in the IR spectrum, expected in the 1250-1050 cm⁻¹ region.

Aromatic C=C stretching: These vibrations occur in the 1600-1400 cm⁻¹ range.

C-F and C-Cl stretching: The C-F stretch gives a strong band in the 1300-1100 cm⁻¹ region, while the C-Cl stretch is found at lower wavenumbers, typically 800-600 cm⁻¹.

Computational methods like Density Functional Theory (DFT) are often used in conjunction with experimental spectroscopy to provide a detailed assignment of the observed vibrational modes. nih.govmdpi.com

Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected IR Activity | Expected Raman Activity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Strong | Strong |

| C-O-C Asymmetric Stretch | 1270 - 1230 | Very Strong | Medium |

| C-F Stretch | 1250 - 1150 | Very Strong | Weak |

| C-O-C Symmetric Stretch | 1100 - 1050 | Medium | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. wikipedia.org For this compound (molar mass ≈ 176.59 g/mol ), the molecular ion peak (M⁺) would be observed, showing a characteristic isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1).

The fragmentation of the molecular ion provides valuable structural information. libretexts.org Key fragmentation pathways for phenetole (B1680304) derivatives typically involve the ether linkage.

Loss of an ethyl radical (•C₂H₅): This would lead to a fragment ion corresponding to the 4-chloro-2-fluorophenoxy cation.

Loss of ethylene (B1197577) (C₂H₄): This occurs via a McLafferty-type rearrangement, resulting in a 4-chloro-2-fluorophenol (B1580588) radical cation.

Cleavage of the ether bond: This can lead to the formation of a C₂H₅O⁺ ion or a chlorofluorobenzene radical cation after the loss of an ethoxy radical.

Further fragmentation would involve the loss of CO from the phenol-type fragments or the loss of Cl or F atoms from the aromatic ring. nih.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 176/178 | [C₈H₈ClFO]⁺ | Molecular Ion (M⁺) |

| 147/149 | [C₆H₃ClFO]⁺ | Loss of •C₂H₅ |

| 148/150 | [C₆H₄ClFO]⁺ | Loss of C₂H₄ (rearrangement) |

| 130/132 | [C₆H₃ClF]⁺ | Loss of H₂O from [M-C₂H₄]⁺ |

Rotational Spectroscopy for Gas-Phase Conformational Studies of Related Phenols

Rotational spectroscopy, typically conducted in the microwave region, provides highly precise information about the moments of inertia of a molecule in the gas phase. wikipedia.org From these moments, an accurate three-dimensional structure, including bond lengths and angles, can be determined. While direct rotational spectroscopy data for this compound is not available, studies on related molecules like phenol (B47542) and 4-chloro-2-fluorophenol offer significant insight. furman.eduacs.orgnih.gov

For 4-chloro-2-fluorophenol, microwave spectroscopy has been used to distinguish between different conformers (cis and trans) arising from the orientation of the hydroxyl proton relative to the fluorine atom. furman.edu The experimental rotational constants were found to align more closely with the calculated cis conformation, indicating it is the lower energy form. furman.edu A similar approach could be applied to this compound to study the orientation of the ethoxy group relative to the aromatic ring. The barrier to internal rotation of the ethyl group could also be investigated, providing information on the molecule's flexibility and conformational landscape. aip.org

Rotational Constants for the Related Compound 4-Chloro-2-fluorophenol

| Parameter | Rotational Constant (MHz) |

|---|---|

| A | (Value not specified in abstract) |

| B | (Value not specified in abstract) |

| C | (Value not specified in abstract) |

Note: Specific values for 4-Chloro-2-fluorophenol require accessing the full study; however, the research confirmed the ability to determine conformational preferences using this technique. furman.edu

Quantum Chemical Modeling

Quantum chemical modeling complements experimental techniques by providing a theoretical framework to understand and predict molecular properties.

Electronic Structure Calculations and Reactivity Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate the electronic structure of molecules. dntb.gov.uakoreascience.kr These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which can then be compared with experimental data. nih.govnih.gov

For this compound, electronic structure calculations can provide:

Optimized Geometry: Prediction of bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents.

Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness can be calculated from the FMO energies to quantify reactivity. The presence of fluorine, a highly electronegative atom, is known to significantly modulate the physicochemical properties and reactivity of organic compounds. emerginginvestigators.orgacs.org

Computational studies on similar halogenated and fluorinated aromatic ethers and phenols show that these methods accurately predict molecular properties and reactivity trends. rsc.orgnih.govnih.gov

Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Characteristic | Implication |

|---|---|---|

| HOMO Energy | Relatively low | Indicates moderate electron-donating ability, centered on the aromatic ring and oxygen atom. |

| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack, likely on the aromatic ring. |

| HOMO-LUMO Gap | Moderate to large | Suggests good kinetic stability. |

| Dipole Moment | Significant | The molecule is polar due to the electronegative F, Cl, and O atoms. |

Conformational Energy Landscape and Torsional Analysis

Theoretical calculations, typically employing Density Functional Theory (DFT) or ab initio methods, are instrumental in mapping the potential energy surface of the molecule as a function of its dihedral angles. For this compound, the key dihedral angle is τ (C(aromatic)-C(aromatic)-O-C(ethyl)), which describes the orientation of the ethyl group with respect to the plane of the phenyl ring.

A relaxed scan of the potential energy surface by varying this dihedral angle would likely reveal the presence of at least one stable conformer. It is hypothesized that the global minimum energy conformation corresponds to a planar or near-planar arrangement where the ethyl group lies in the plane of the benzene (B151609) ring. This planarity maximizes π-conjugation between the oxygen lone pairs and the aromatic system. However, steric hindrance between the ethyl group and the ortho-substituted fluorine atom could lead to a non-planar (skewed) minimum energy structure.

Based on studies of similar substituted phenols, two primary planar conformers can be anticipated: a cis conformation, where the ethyl group is oriented towards the fluorine atom, and a trans conformation, where it is directed away. furman.edu Computational studies on 4-chloro-2-fluorophenol have shown that the cis conformation, where an intramolecular hydrogen bond can form between the hydroxyl hydrogen and the fluorine, is the lower energy form. furman.edu For this compound, while traditional hydrogen bonding is absent, dipole-dipole interactions and steric effects will govern the relative stability. The torsional barrier represents the energy required to rotate the ethoxy group from one stable conformation to another, passing through a higher-energy transition state, and can be quantified from the computed potential energy scan.

Table 1: Hypothetical Conformational Analysis Data for this compound (Note: This table is illustrative, based on typical computational results for analogous molecules, as direct data for this compound is not available.)

| Conformer | Dihedral Angle (τ) | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) |

| Planar (Global Minimum) | ~0° or ~180° | 0.00 | - |

| Skewed (Transition State) | ~90° | 8-15 | 8-15 |

Theoretical Prediction of Spectroscopic Parameters

Computational quantum chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound, aiding in the interpretation of experimental spectra. nih.gov Methods such as DFT, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can provide reliable predictions of vibrational, NMR, and electronic spectra. researchgate.net

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the positions and intensities of infrared and Raman bands. mdpi.com These calculations are performed after optimizing the molecular geometry to its lowest energy state. The computed harmonic frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, bringing them into better agreement with experimental data. Key predicted vibrations for this compound would include the C-Cl stretching, C-F stretching, aromatic C-H stretching, C-O-C asymmetric and symmetric stretching, and various ring deformation modes.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated isotropic shielding values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and can help to distinguish between different isomers or conformers.

Electronic Spectroscopy (UV-Visible): Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. researchgate.net This approach calculates the vertical excitation energies from the ground state to various excited electronic states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the predicted UV-Vis spectrum would likely show π→π* transitions characteristic of substituted benzene rings.

Table 2: Illustrative Theoretically Predicted Spectroscopic Parameters for this compound (Note: These values are representative examples and not based on actual published computations for this specific molecule.)

| Parameter | Predicted Value |

| Selected IR Frequencies (scaled, cm⁻¹) | |

| ν(C-Cl) | 700-750 |

| ν(C-O-C) asymmetric | 1230-1270 |

| ν(C=C) aromatic | 1450-1600 |

| ¹³C NMR Chemical Shifts (ppm vs. TMS) | |

| C-Cl | 125-130 |

| C-F | 150-155 (with large ¹JCF coupling) |

| C-O | 155-160 |

| UV-Vis Absorption Maximum (nm) | |

| λmax (π→π*) | ~270-290 |

X-ray Crystallographic Analysis of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.govsemanticscholar.org While a crystal structure for this compound itself is not publicly documented, the analysis of suitable crystalline derivatives would provide invaluable and unambiguous structural information.

Should a derivative of this compound be synthesized and crystallized, single-crystal X-ray diffraction analysis would yield a wealth of data. The primary output is the electron density map of the unit cell, from which a model of the molecular structure is refined. This model provides precise bond lengths, bond angles, and torsion angles with very low uncertainty.

For a derivative of this compound, crystallographic analysis would confirm the substitution pattern on the benzene ring and reveal the solid-state conformation of the ethoxy group. This experimental result would provide a crucial benchmark for the computational studies described in section 3.2.2, confirming whether the molecule adopts a planar or skewed conformation in the crystalline environment.

Furthermore, the analysis reveals how molecules pack together in the crystal lattice. This packing is governed by intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and potentially C-H···π or C-H···F interactions. researchgate.netresearchgate.net Understanding these interactions is crucial for rationalizing the physical properties of the solid material, such as its melting point and solubility. For instance, analysis of derivatives like 4-Chloro-2-[(E)-(2-chlorophenyl)iminomethyl]phenol reveals how molecules are linked through various intermolecular forces to form a stable crystal structure. researchgate.net

Table 3: Typical Information Obtained from X-ray Crystallographic Analysis of a Molecular Crystal

| Parameter | Type of Information | Significance |

| Unit Cell Dimensions | a, b, c, α, β, γ | Defines the size and shape of the repeating crystal lattice unit. |

| Space Group | e.g., P2₁/c, P-1 | Describes the symmetry elements within the crystal. |

| Atomic Coordinates (x, y, z) | Fractional coordinates for each atom | Defines the precise position of every atom in the unit cell. |

| Bond Lengths (Å) | e.g., C-Cl, C-F, C-O | Provides exact measurements of covalent bond distances. |

| Bond Angles (°) | e.g., C-C-O, O-C-C | Provides exact measurements of the angles between bonds. |

| Torsion Angles (°) | e.g., C-C-O-C | Defines the conformation of flexible parts of the molecule. |

| Intermolecular Contacts | Distances and angles | Identifies non-covalent interactions (e.g., hydrogen bonds, π-stacking) that dictate crystal packing. |

This detailed structural data is fundamental for structure-property relationship studies and provides a solid foundation for understanding the chemical and physical behavior of the molecule.

Reactivity Profiles and Derivatization Chemistry of 4 Chloro 2 Fluorophenetole

Mechanistic Investigations of Aromatic Substitution Reactions

The reactivity of the aromatic ring in 4-Chloro-2-fluorophenetole is dictated by the interplay of its three substituents: the ethoxy group (-OCH₂CH₃), the fluorine atom, and the chlorine atom. In electrophilic aromatic substitution (EAS), the outcome of a reaction is determined by the directing and activating or deactivating effects of these groups. libretexts.org

Electron-Donating and -Withdrawing Effects : The ethoxy group is a strong activating group due to the resonance effect of the oxygen's lone pairs, which donate electron density to the ring. Conversely, the fluorine and chlorine atoms are deactivating groups due to their strong inductive electron-withdrawing effects. vulcanchem.com

Regioselectivity : All three substituents are ortho, para-directors. The powerful ortho, para-directing influence of the ethoxy group dominates, activating the positions ortho (C3, C5) and para (C-H at C5 is para to the fluorine) to it. The halogens also direct to their ortho and para positions. The cumulative effect suggests that electrophilic attack is most likely to occur at the C5 position, which is ortho to the ethoxy group and para to the chlorine atom, and to a lesser extent at the C3 position, which is also ortho to the ethoxy group. Computational methods, such as assessing the Hirshfeld charge, can be used to quantify the nucleophilicity of each ring position and predict the most probable site of substitution with high correlation. nih.gov

Nucleophilic aromatic substitution (SNAr) on the this compound ring is generally unfavorable due to the absence of strong electron-withdrawing groups (like a nitro group) to stabilize the negatively charged Meisenheimer complex intermediate. However, displacement of the chlorine or fluorine atom could potentially be achieved under forcing conditions with strong nucleophiles or through transition-metal-catalyzed coupling reactions, which are standard methods for functionalizing aromatic halides. researchgate.net The greater electronegativity of fluorine generally makes aryl fluorides more reactive than other aryl halides in SNAr reactions when the ring is sufficiently activated.

Selective Functional Group Interconversions on the Phenetole (B1680304) Core

Functional group interconversion (FGI) is a key strategy in organic synthesis for transforming one functional group into another. imperial.ac.ukic.ac.uk For this compound, the primary sites for such transformations are the ethoxy ether linkage and the carbon-halogen bonds.

Ether Cleavage : The most common interconversion for a phenetole core is the cleavage of the ether bond to yield the corresponding phenol (B47542). This is typically achieved by treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). This reaction would convert this compound into 4-Chloro-2-fluorophenol (B1580588). sigmaaldrich.comnih.gov

Halogen Interconversion : The carbon-halogen bonds in this compound are generally robust. Interconversion via nucleophilic substitution is difficult without ring activation. solubilityofthings.com However, modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) provide a powerful avenue for selectively converting the C-Cl bond into new C-C, C-N, or C-O bonds, leveraging the different reactivities of aryl chlorides and fluorides in catalytic cycles. Iodinated derivatives of similar compounds have been shown to be particularly valuable for such coupling chemistry.

Construction of Complex Molecular Architectures from this compound as a Building Block

Halogenated and fluorinated aromatic compounds are fundamental building blocks in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. vulcanchem.comtcichemicals.com The presence of fluorine can enhance metabolic stability and binding affinity of drug candidates. tcichemicals.com this compound, with its distinct substitution pattern, serves as a valuable synthetic intermediate. vulcanchem.com

The molecule offers several sites for synthetic elaboration. Following the functional group interconversions mentioned previously, the resulting phenol or the halogen sites can be used for further reactions. For example:

The conversion to 4-chloro-2-fluoro-3-substituted-phenylboronic acids creates a versatile intermediate for Suzuki coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl systems. vulcanchem.com

The parent phenol, 4-chloro-2-fluorophenol, is a known precursor in the development of herbicides and pesticides. vulcanchem.com By extension, this compound can be used in synthetic routes where the ethoxy group offers advantages in terms of modified reactivity, solubility, or lipophilicity. vulcanchem.com

Analytical Derivatization Strategies for Enhanced Detection

For analytical purposes, particularly in chromatography, derivatization is a chemical modification of an analyte to enhance its detection or improve its separation characteristics. chromatographyonline.comweber.hu

Both pre-column and post-column derivatization can be applied to analytes that are difficult to detect or separate in their native form. weber.huwelch-us.com

Pre-column Derivatization : This involves reacting the analyte before it is injected into the chromatograph. welch-us.com this compound itself lacks highly reactive functional groups for common derivatization. However, it can be hydrolyzed to 4-chloro-2-fluorophenol, which can then be derivatized. For instance, the phenolic hydroxyl group can be reacted with alkylating agents to form esters or with silylating agents to form silyl (B83357) ethers, which are more volatile and show improved peak shape in gas chromatography (GC). chromatographyonline.comweber.hu For high-performance liquid chromatography (HPLC), reacting the phenol with reagents that introduce a UV-absorbing or fluorescent tag is a common strategy. scirp.orggoogle.com

Post-column Derivatization : This technique involves adding a reagent to the analyte after it has been separated on the HPLC column but before it reaches the detector. welch-us.comcolumnex.com This approach is useful when the derivatives are unstable. chromatographyonline.com Again, this would typically be applied to the phenolic form of the molecule. Reagents that react with phenols to produce colored or fluorescent compounds can be pumped and mixed with the column eluent in a reactor coil before detection. columnex.com

To enhance detection sensitivity in HPLC, especially with UV-Vis or fluorescence detectors, a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) can be attached to the analyte. greyhoundchrom.comnih.gov

This process, known as labeling or tagging, is a cornerstone of modern bioanalysis. nih.gov For a molecule like this compound, this would almost certainly require prior conversion to a more reactive species.

Derivatization via the Phenol : After converting the phenetole to 4-chloro-2-fluorophenol, the hydroxyl group can be targeted. Reagents like dansyl chloride react with phenols to produce highly fluorescent sulfonamide derivatives. chromatographyonline.com Other reagents, such as aromatic halides like p-bromophenacyl bromide, can form esters with strong UV absorbance. libretexts.org

Introduction of a Reactive Handle : A more complex synthetic route could introduce a reactive functional group, such as an amine, onto the aromatic ring. This amine could then be readily labeled with a wide array of commercially available amine-reactive fluorophores, such as fluorescein (B123965) isothiocyanate (FITC) or NBD-Cl (4-Chloro-7-nitrobenzofurazan), to create a highly sensitive probe for analytical studies. nih.gov

Exploration of Biological and Pharmacological Relevance of 4 Chloro 2 Fluorophenetole Analogues

Evaluation of Antimicrobial Properties of Related Halogenated Phenols and Ethers

The introduction of halogens into phenolic and phenyl ether structures is a well-established strategy for enhancing antimicrobial potency. Research has demonstrated that halogenated phenols and their derivatives exhibit a broad spectrum of activity against various microorganisms, including bacteria and fungi. google.com.pgnih.gov

The antimicrobial efficacy of these compounds is influenced by several factors, including the type and position of the halogen substituent and the nature of other groups on the aromatic ring. basicmedicalkey.com Generally, halogenation increases the lipophilicity of the phenol (B47542), which can facilitate its passage through microbial cell membranes. The mechanism of action often involves the disruption of membrane integrity, interference with essential enzymes, and other vital cellular processes. nih.gov

Studies on halogenated phenazines, which are structurally distinct but also feature a halogenated aromatic system, have shown potent efficacy in eradicating bacterial biofilms, including those of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, halogenated phenazine (B1670421) 14 was identified as a powerful agent for biofilm eradication against MRSA, MRSE, and VRE. nih.gov Similarly, various halogenated secondary metabolites isolated from marine organisms like macroalgae have demonstrated significant antimicrobial properties. mdpi.com For example, bromophenols have been shown to possess antibacterial and antiviral activities. mdpi.com

The antimicrobial action of halogenated phenols can be summarized by the following findings:

Broad-Spectrum Activity: Halogenated phenol esters show microbistatic and microbicidal action against both gram-positive and gram-negative bacteria, as well as fungi and algae. google.com.pg

Influence of Substitution: The introduction of aliphatic or aromatic groups into the nucleus of halogenated phenols can further increase bactericidal potency. basicmedicalkey.com However, increased halogenation, while boosting antibacterial action, can sometimes decrease antifungal activity due to reduced solubility. basicmedicalkey.com

Biofilm Eradication: Certain halogenated compounds are effective against persistent bacteria within biofilms, which are notoriously tolerant to conventional antibiotics. nih.gov

Table 1: Antimicrobial Activity of Selected Halogenated Phenazine Derivatives

| Compound | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Halogenated Phenazine 14 | MRSA Biofilm | MBEC | < 10 μM | nih.gov |

| Halogenated Phenazine 14 | MRSE Biofilm | MBEC | 2.35 μM | nih.gov |

| Halogenated Phenazine 14 | VRE Biofilm | MBEC | 0.20 μM | nih.gov |

| Halogenated Phenazine 11 | M. tuberculosis | MIC | 3.13 μM | nih.gov |

| Halogenated Phenazine 12 | M. tuberculosis | MIC | 3.13 μM | nih.gov |

Investigations into Enzyme Inhibitory Activities (e.g., JAK2 inhibition related to acetophenone (B1666503) analogues)

Analogues of 4-Chloro-2-fluorophenetole, particularly those containing a ketone functional group like acetophenone derivatives, are relevant in the context of enzyme inhibition. A prominent area of research is the development of inhibitors for the Janus kinase (JAK) family of enzymes, which are crucial in cytokine signaling pathways that regulate cell growth, proliferation, and immune responses. acs.orgfrontiersin.org Dysregulation of the JAK/STAT pathway is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders. frontiersin.orgnih.gov

Several small-molecule JAK2 inhibitors have been developed, and their discovery often involves screening and optimizing various chemical scaffolds. nih.govnih.gov While not directly phenetoles, related structures such as halogenated butyrophenones serve as key intermediates in the synthesis of pharmacologically active agents. ganeshremedies.com For example, 4-Chloro-4'-fluorobutyrophenone is a precursor for numerous antipsychotic drugs like Haloperidol and Droperidol. ganeshremedies.com

The synthesis of key chiral amine intermediates for JAK2 inhibitors has been achieved using ω-transaminase enzymes. researchgate.net In one such process, acetophenone was generated as a co-product, highlighting the structural relevance of acetophenone-like moieties in this therapeutic area. researchgate.net The development of potent and selective JAK2 inhibitors is a major goal. For example, XL019 is a selective inhibitor of JAK2 with a half-maximal inhibitory concentration (IC50) of 2 nM, showing much lower activity against JAK1 and JAK3. nih.gov This selectivity is critical, as inhibiting other JAK isoforms can lead to unwanted side effects. frontiersin.org

Table 2: Inhibitory Activity of Various Compounds against JAK Kinases

| Inhibitor | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| INCB018424 | JAK1 | 3.3 | nih.gov |

| INCB018424 | JAK2 | 2.8 | nih.gov |

| XL019 | JAK2 | 2 | nih.gov |

| CYT387 | JAK1 | 11 | nih.gov |

| CYT387 | JAK2 | 18 | nih.gov |

| CEP-701 (lestaurtinib) | JAK2 | 1 | nih.gov |

| TG101348 | JAK2 | 3 | nih.gov |

Research as Building Blocks for Pharmaceutical Agents (e.g., antimalarials)

Halogenated aromatic compounds, including analogues of this compound, are valuable building blocks in the synthesis of a wide range of pharmaceutical agents. chemimpex.com Their specific halogenation patterns provide handles for further chemical modifications and influence the electronic properties and biological activity of the final molecule. vulcanchem.com

A significant area of application is in the development of antimalarial drugs. The 4-aminoquinoline (B48711) drug amodiaquine (B18356), for instance, has been modified to create analogues with improved safety profiles. nih.gov In one study, the 4'-hydroxy group of amodiaquine was replaced with fluorine or chlorine. nih.gov The resulting 4'-fluoro and 4'-chloro analogues were synthesized and evaluated, leading to the identification of 4'-Fluoro-N-tert-butylamodiaquine as a promising candidate with potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. nih.gov

Furthermore, halogenation has been explored in the context of natural product synthesis. In studies aimed at creating new antimalarial agents, halogenated analogues of the marine natural product Thiaplakortone A were synthesized. mdpi.comnih.gov Although incorporating halogens into the core structure generally reduced activity compared to the parent compound, these studies provided valuable insights into the molecule's structure-activity relationship. mdpi.comnih.gov

Beyond antimalarials, these building blocks are used in other therapeutic areas. 4-Chloro-2-fluoroaniline (B1294793) is an intermediate in the production of various pharmaceuticals and agrochemicals. chemimpex.com Similarly, 4-chlorophenol (B41353) can be used as a starting material to synthesize complex molecules with potential anticancer activity, such as 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. mdpi.com

Structure-Activity Relationship (SAR) Studies in Biologically Active Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For halogenated aromatic compounds, SAR studies often focus on how the number, type (F, Cl, Br, I), and position of halogen atoms on the aromatic ring affect their interaction with biological targets.

Key findings from SAR studies on related halogenated compounds include:

Influence of Halogen Type: In a series of halogenated analogues of the antimalarial Thiaplakortone A, a mono-brominated derivative showed the best activity. mdpi.com Replacing the bromine with a larger iodine atom at the same position was detrimental to activity, suggesting that steric bulk is a critical factor. mdpi.com In other classes of compounds, such as 4-substituted 2,5-dimethoxyamphetamines, clinical potency was found to increase with the increasing size of the halogen substituent. researchgate.net

Positional Effects: The position of the halogen on the aromatic ring significantly impacts activity. For phenethylamine (B48288) derivatives, placing alkyl or halogen groups at the para position of the phenyl ring had a positive effect on binding affinity to the 5-HT₂A receptor. biomolther.org

Impact on Physicochemical Properties: Halogen substitution modifies the electronic properties of the aromatic ring. vulcanchem.com The electron-withdrawing nature of halogens can influence the acidity of a nearby phenolic hydroxyl group or the reactivity of the ring towards further substitution, which in turn affects biological activity. vulcanchem.com

Future Research Trajectories and Methodological Advancements

Development of Advanced Catalytic Systems for Efficient and Selective Synthesis

The synthesis of 4-Chloro-2-fluorophenetole and its analogs is foundational to their study and application. Future research will concentrate on developing novel catalytic systems that offer higher efficiency, selectivity, and sustainability compared to traditional methods. Transition-metal-catalyzed coupling reactions, such as the Ullmann-type coupling, have emerged as an effective method for forming the crucial C–O bond in aryl ethers. beilstein-journals.org Research is moving beyond conventional palladium and copper catalysts to explore more abundant and less toxic metals.

Key areas of development include:

Novel Ligand Design: The creation of sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can enhance catalyst activity, stability, and selectivity, allowing for lower catalyst loadings and milder reaction conditions. nih.gov

Heterogeneous Catalysis: Immobilizing catalysts on solid supports like mesoporous silica (B1680970), polymers, or nanoparticles facilitates easier separation and recycling, reducing costs and environmental impact. beilstein-journals.org Nanocatalysts, in particular, offer high surface area-to-volume ratios, leading to enhanced catalytic activity. beilstein-journals.org

Green Chemistry Approaches: The use of greener solvents like water or bio-derived solvents, along with energy-efficient activation methods such as microwave or ultrasound irradiation, is a significant trajectory. mdpi.com Catalytic systems using non-ionic surfactants in water are also being explored to replace undesirable organic solvents. princeton-acs.org For instance, the O-ethylation of phenols has been successfully demonstrated using catalysts like KOH/Active Carbon and K2CO3/NaY under optimized conditions. researchgate.netresearchgate.net

Table 1: Comparison of Potential Catalytic Systems for Aryl Ether Synthesis

| Catalytic System | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Palladium-Phosphine Complexes | High activity and versatility for C-O bond formation. | Well-established, good yields for diverse substrates. | Developing air-stable catalysts and ligands for lower temperatures. |

| Copper-NHC Complexes | Based on a more abundant and cheaper metal. | Lower cost, reduced toxicity compared to palladium. | Improving catalyst stability and substrate scope. |

| Immobilized Nanocatalysts | Catalyst fixed on a solid support (e.g., MCM-41). beilstein-journals.org | Easy recovery and reuse, suitable for flow chemistry. beilstein-journals.org | Preventing metal leaching and maintaining long-term activity. |

| Phase-Transfer Catalysis | Utilizes agents like tetrabutylammonium (B224687) ions in biphasic systems. mdpi.com | Mild conditions, operational simplicity, high purity. mdpi.com | Designing new catalysts for broader applications. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Future methodological advancements will focus on:

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing robust ML models to predict physicochemical properties such as solubility, boiling point, and stability based on molecular structure. nih.gov These models can be trained on datasets of known halogenated aromatic compounds to accurately forecast the behavior of new derivatives.

De Novo Drug Design: Employing generative AI models to design novel derivatives of this compound tailored to specific biological targets. These algorithms can explore a vast chemical space to propose structures with high predicted affinity and selectivity.

Reaction Outcome and Condition Prediction: Using ML to predict the success of a chemical reaction and suggest optimal conditions, including catalyst, solvent, and temperature. nih.gov This can be achieved by training models on large reaction databases, enhancing the efficiency of synthetic chemistry. nih.gov

Virtual Screening: Applying ML-based scoring functions to rapidly screen large virtual libraries of this compound derivatives against biological targets, identifying the most promising candidates for further investigation.

Table 2: Applications of AI/ML in this compound Research

| AI/ML Application | Objective | Methodology | Expected Outcome |

|---|---|---|---|

| Property Prediction | Forecast physicochemical and biological properties. | Kernel Ridge Regression, Gradient Boosting Machines. nih.govmdpi.com | Rapid screening of candidates without synthesis. |

| Generative Design | Create novel molecular structures with desired features. | Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs). | Identification of innovative derivatives with enhanced bioactivity. |

| Synthesis Planning | Optimize reaction conditions and pathways. | Neural Networks, Decision Trees trained on reaction data. nih.gov | Higher yields, reduced experimental effort, faster discovery. |

| Toxicity Prediction | Estimate potential toxicity of new derivatives early. | QSPR models based on toxicological databases. nih.gov | Prioritization of safer compounds for development. |

Comprehensive Assessment of Toxicological Profiles of New Derivatives

As new derivatives of this compound are synthesized, a thorough evaluation of their toxicological profiles is essential to ensure safety. Future research must move beyond simple acute toxicity studies to a more comprehensive assessment of potential long-term health and environmental effects. The toxicity of fluoroaromatic and chlorophenolic compounds can vary significantly based on their substitution patterns. researchgate.netnih.govsemanticscholar.org

A forward-looking toxicological assessment framework should include:

In Silico and In Vitro Screening: Utilizing computational models to predict potential toxicity, mutagenicity, and carcinogenicity early in the design phase. nih.gov This will be followed by a battery of in vitro assays, such as the Ames test for mutagenicity and cell viability assays on various human cell lines, to screen out high-risk compounds.

Metabolic Fate Studies: Investigating the metabolism of new derivatives to identify potential toxic metabolites. The biotransformation of chlorophenols can sometimes lead to intermediate compounds with increased toxicity. semanticscholar.org Understanding these pathways is crucial for risk assessment.

Genotoxicity and Carcinogenicity Assessment: Conducting detailed studies to evaluate the potential for DNA damage and cancer. Given that related compounds like 4-Chloro-2-aminophenol are considered possibly carcinogenic to humans, this is a critical area of focus. cir-safety.orgcir-safety.org

Ecotoxicology: Assessing the environmental persistence, bioaccumulation, and toxicity of the compounds to aquatic and terrestrial organisms to understand their broader ecological impact.

Table 3: Key Toxicological Endpoints for Future Assessment

| Toxicological Endpoint | Assessment Method | Rationale |

|---|---|---|

| Cytotoxicity | In vitro cell viability assays (e.g., MTT, LDH). | To determine the general toxicity to human cells. |

| Genotoxicity | Ames test, micronucleus assay, comet assay. | To assess the potential to cause DNA or chromosomal damage. |

| Carcinogenicity | Long-term animal studies, in vitro transformation assays. | To evaluate the risk of causing cancer. cir-safety.org |

| Metabolic Stability | In vitro liver microsome assays, in vivo pharmacokinetic studies. | To identify metabolites and understand biotransformation. acs.org |

| Environmental Fate | Biodegradation studies, bioaccumulation tests. | To assess the compound's persistence and ecological risk. proquest.com |

Exploration of Emerging Bioactivity Profiles for Therapeutic Applications

The unique electronic properties conferred by the fluorine and chlorine substituents make this compound an attractive scaffold for discovering new therapeutic agents. researchgate.net Fluorine-containing aromatics have been successfully incorporated into a wide range of drugs, including anti-inflammatory agents and antibacterials. researchgate.net Future research will involve systematically screening derivatives against a diverse array of biological targets to uncover novel therapeutic opportunities.

Promising avenues for exploration include:

Anti-inflammatory Activity: Substituted thiophenes and phenethylamines have shown potential as anti-inflammatory agents. nih.govnih.gov Derivatives of this compound could be evaluated in models of inflammation, targeting enzymes like cyclooxygenases (COX) or signaling pathways such as NF-κB.

Antimicrobial Properties: The scaffold can be modified to target essential pathways in bacteria or fungi. Screening against a panel of clinically relevant pathogens, including drug-resistant strains, could identify new lead compounds for anti-infective therapies.

Neurological Disorders: Many centrally-acting drugs contain fluorinated aromatic rings. Exploring the ability of new derivatives to modulate receptors or enzymes in the central nervous system could lead to treatments for various neurological or psychiatric conditions.

Anticancer Activity: Chlorinated compounds have shown cytotoxic activities against human cancer cell lines. mdpi.com Derivatives could be tested for their ability to induce apoptosis, inhibit cell proliferation, or interfere with cancer-specific signaling pathways.

Table 4: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Biological Target(s) | Screening Approach |

|---|---|---|

| Inflammation | COX-1/COX-2, 5-LOX, pro-inflammatory cytokines. nih.gov | Enzyme inhibition assays, cell-based inflammation models. |

| Infectious Diseases | Bacterial cell wall synthesis, fungal ergosterol (B1671047) biosynthesis. | Minimum Inhibitory Concentration (MIC) assays against various pathogens. mdpi.com |

| Oncology | Kinases, tubulin, DNA replication machinery. | Cytotoxicity screening against a panel of cancer cell lines (e.g., NCI-60). |

| Neurology | Serotonin receptors, dopamine (B1211576) transporters, monoamine oxidase. nih.gov | Receptor binding assays, neurotransmitter uptake assays. |

Scale-Up and Process Intensification for Industrial Relevance

For any promising derivative of this compound to have a real-world impact, its synthesis must be scalable, cost-effective, and safe. Process intensification, particularly through the adoption of flow chemistry, offers a pathway to bridge the gap between laboratory discovery and industrial production. mdpi.comunimi.it Continuous flow processes provide superior control over reaction parameters, enhanced safety, and can lead to higher yields and purity compared to traditional batch methods. mdpi.com

Future research in this area will focus on:

Transitioning from Batch to Flow Chemistry: Developing continuous flow synthesis routes for this compound and its key derivatives. This involves optimizing parameters such as residence time, temperature, and reactant ratios in microreactors or millireactors. researchgate.net

Process Analytical Technology (PAT): Integrating real-time monitoring tools (e.g., in-line spectroscopy) to ensure consistent quality and allow for rapid process optimization and control.

Techno-Economic Analysis: Performing detailed cost and lifecycle analyses to ensure that the scaled-up process is not only scientifically sound but also economically viable and environmentally sustainable.

Table 5: Comparison of Batch vs. Flow Chemistry for Synthesis

| Parameter | Batch Processing | Flow Chemistry (Process Intensification) |

|---|---|---|

| Scale-Up | Difficult, often requires re-optimization; heat and mass transfer issues. unimi.it | Simpler, achieved by running longer or using parallel reactors ("numbering-up"). unimi.it |

| Safety | Large volumes of hazardous materials; risk of thermal runaway. | Small reactor volumes, superior heat transfer, inherently safer. researchgate.net |

| Control | Poor control over temperature and mixing, leading to side products. | Precise control over reaction parameters, leading to higher selectivity and yield. mdpi.com |

| Efficiency | Significant downtime for charging, heating, cooling, and cleaning. | Continuous operation, higher throughput, reduced footprint. unimi.it |

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-fluorophenetole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or etherification. For example, reacting 4-chloro-2-fluorophenol with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) forms the ethoxy group. Optimization of solvent polarity and base strength is critical: polar aprotic solvents like DMF enhance nucleophilicity, while weaker bases may reduce side reactions. Yields vary from 60–85% depending on stoichiometry and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can spectroscopic techniques (NMR, IR, GC-MS) characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The ethoxy group (CH₂CH₃) appears as a triplet (δ ~1.3 ppm) and quartet (δ ~4.0 ppm). Aromatic protons show splitting patterns due to Cl and F substituents (δ ~6.8–7.5 ppm) .

- IR : C-O-C stretching at ~1250 cm⁻¹ and C-F stretching near 1100 cm⁻¹ confirm the ether and fluorinated structure .

- GC-MS : Molecular ion [M⁺] at m/z 174.5 (Cl/F isotopic pattern) and fragmentation peaks (e.g., loss of ethoxy group) aid identification .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; vapor pressure data (if unavailable for this compound) can be extrapolated from structurally similar chlorofluorobenzenes (e.g., 1-chloro-2-fluorobenzene: VP ~2.5 mmHg at 25°C). Store in airtight containers away from oxidizers. Waste disposal should follow halogenated organic waste guidelines .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F, OEt) influence the reactivity of this compound in electrophilic substitution?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect (-I) deactivates the ring, directing electrophiles to the para position relative to the ethoxy group. Chlorine’s weaker -I but +M effects create competing meta/para substitution. Computational studies (e.g., DFT) can map electron density, while experimental validation via nitration (HNO₃/H₂SO₄) shows predominant para-nitro product formation .

Q. How to resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Systematic analysis of variables is required:

- Solvent Effects : Compare yields in DMF (high polarity) vs. THF (moderate polarity). For example, DMF may accelerate SN2 pathways but increase side reactions.

- Catalyst Screening : Pd/C or CuI may improve coupling reactions (e.g., Suzuki-Miyaura).

- Analytical Validation : Use HPLC to quantify purity and identify byproducts (e.g., diaryl ethers from Ullmann coupling) .

Q. What strategies optimize the chiral resolution of this compound derivatives for pharmaceutical applications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.